molecular formula C21H21F3N6O2 B2981390 2-(1-oxo-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-yl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one CAS No. 1396866-05-9

2-(1-oxo-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-yl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one

Cat. No.: B2981390
CAS No.: 1396866-05-9
M. Wt: 446.434
InChI Key: HEVIJWBVIYZSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-oxo-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-yl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.434. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Development and Mechanism

One notable application of pyridazinone derivatives, similar to the compound , is in the development of herbicides. For example, pyridazinone compounds have been shown to inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. This mechanism is similar to the action of atrazine, a well-known herbicide. Additionally, specific substitutions on the pyridazinone structure can impart resistance to metabolic detoxification in plants and interfere with chloroplast development, further enhancing their herbicidal efficacy (Hilton et al., 1969).

Pharmaceutical Research

The compound's structural relation to piperazine derivatives makes it relevant in pharmaceutical research. Piperazine derivatives have been investigated for their potential as alpha-subtype selective 5-HT-1D receptor agonists, useful in migraine treatment with fewer side effects (Habernickel, 2001). Another application in this field includes the design and synthesis of fluoroquinolones for activity against Mycobacterium tuberculosis in mice (Shindikar & Viswanathan, 2005).

Synthesis and Structural Studies

Research into the synthesis and structural analysis of compounds containing pyridazine, such as the one mentioned, is a significant area of study. This research often focuses on developing new synthetic routes and studying the tautomeric structures of these compounds for potential applications in various fields, including medicinal chemistry (Shawali, 1977).

Properties

IUPAC Name

2-[1-oxo-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-yl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-15(30-19(31)7-6-18(26-30)29-9-3-8-25-29)20(32)28-12-10-27(11-13-28)17-5-2-4-16(14-17)21(22,23)24/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVIJWBVIYZSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)N3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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